molecular formula C9H11NO2 B1342887 4-(Oxiran-2-ylmethoxy)aniline CAS No. 17558-76-8

4-(Oxiran-2-ylmethoxy)aniline

Cat. No.: B1342887
CAS No.: 17558-76-8
M. Wt: 165.19 g/mol
InChI Key: ALBWDNPLQOJPCK-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)aniline is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known as 4-aminophenyl glycidyl ether. This compound features an aniline group substituted with an oxirane (epoxide) ring, making it a versatile intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxiran-2-ylmethoxy)aniline can be synthesized through the reaction of 4-aminophenol with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction typically involves refluxing the mixture to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents.

    Reduction: The aniline group can be reduced to form corresponding amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used to oxidize the oxirane ring.

    Reduction: Sodium borohydride or lithium aluminum hydride can reduce the aniline group.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols or carbonyl compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amino alcohols or thioethers.

Scientific Research Applications

Applications in Organic Synthesis

4-(Oxiran-2-ylmethoxy)aniline serves as a valuable intermediate in the synthesis of complex organic molecules. Its epoxide functionality allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of new carbon-nitrogen bonds. This property is particularly useful in synthesizing amines and other nitrogen-containing compounds.
  • Synthesis of Pharmaceuticals: The compound can be utilized in the development of pharmaceutical agents. Its ability to form derivatives through functionalization of the aniline moiety makes it a candidate for drug design .

Material Science Applications

In material science, this compound is explored for its potential use in:

  • Polymer Chemistry: The epoxide group can be polymerized or cross-linked with other monomers to create novel polymeric materials. These materials may exhibit enhanced mechanical properties and thermal stability.
  • Coatings and Adhesives: Due to its reactive nature, it can be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental degradation .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as a precursor in drug synthesis:

  • Anticancer Agents: Research has indicated that derivatives of this compound may exhibit anticancer properties. The structural modifications facilitated by the oxirane group allow for the exploration of various biological activities .
  • Antimicrobial Compounds: Its derivatives have been studied for their potential antimicrobial effects, offering avenues for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in practical applications:

  • Synthesis of Anticancer Agents:
    • Researchers have synthesized a series of compounds derived from this compound that demonstrated significant cytotoxicity against cancer cell lines. These studies utilized various functionalization techniques to modify the aniline nitrogen and explore structure-activity relationships.
  • Development of Advanced Coatings:
    • A case study investigated the incorporation of this compound into epoxy resin formulations. The results showed improved adhesion and chemical resistance compared to traditional formulations, indicating its potential use in industrial applications.
  • Pharmaceutical Development:
    • A recent project focused on using this compound as a starting material for synthesizing novel anti-inflammatory drugs. The study documented successful synthesis routes and biological testing outcomes, demonstrating promising pharmacological profiles .

Summary

This compound is a versatile compound with significant potential across various scientific domains. Its unique chemical structure enables it to serve as a crucial intermediate in organic synthesis, while also finding applications in material science and medicinal chemistry. Ongoing research continues to uncover new uses and derivatives that could enhance its applicability in real-world scenarios.

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethoxy)aniline primarily involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates. This reactivity makes it useful in crosslinking reactions and polymerization processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of aniline and oxirane functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical and industrial processes.

Biological Activity

4-(Oxiran-2-ylmethoxy)aniline, also known as a derivative of aniline with an epoxide group, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO2C_9H_{11}NO_2, and it features an oxirane (epoxide) functional group that can influence its reactivity and interaction with biological targets. The presence of the oxirane ring is significant as it can participate in nucleophilic reactions, potentially leading to various biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds containing oxirane groups can possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Potential : Some derivatives of aniline have been investigated for their ability to inhibit cancer cell proliferation. The structural modifications introduced by the oxirane group may enhance this activity.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The epoxide group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modulation of biological functions. This reactivity is a key factor in its potential therapeutic applications.

Anticancer Activity

A study explored the anticancer properties of various diarylamine derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of cancer cells by targeting voltage-gated potassium channels, which are overexpressed in many cancers .

CompoundIC50 (µM)Target
This compoundTBDKV10.1 Channel
Control (17-DMAG)5.0HSP90

Antimicrobial Activity

Research into the antimicrobial effects of epoxide-containing compounds has shown promising results against various pathogens. For instance, compounds similar to this compound were tested against bacterial strains, demonstrating effective inhibition of growth .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary data suggest that this compound may pose risks such as irritation to skin and eyes, as indicated by hazard classifications . Further toxicological assessments are necessary to evaluate its safety for therapeutic use.

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWDNPLQOJPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615755
Record name 4-[(Oxiran-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17558-76-8
Record name 4-[(Oxiran-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Oxiran-2-ylmethoxy)aniline
4-(Oxiran-2-ylmethoxy)aniline
4-(Oxiran-2-ylmethoxy)aniline
4-(Oxiran-2-ylmethoxy)aniline
4-(Oxiran-2-ylmethoxy)aniline
4-(Oxiran-2-ylmethoxy)aniline

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